2-Amino-3,6-diethylquinoline

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemists targeting CNS indications often face solubility-permeability trade-offs with polar quinoline scaffolds. 2-Amino-3,6-diethylquinoline directly addresses this by providing a pre-optimized lipophilic core. Key differentiators: · XLogP3 3.4 (Δ1.9 vs. unsubstituted 2-aminoquinoline) enhances passive membrane permeability. · TPSA 38.9 Ų with a single H-bond donor favors blood-brain barrier penetration. · 3,6-Diethyl substitution creates distinct steric/electronic environment for library synthesis without additional synthetic iterations. Bulk and custom packaging available for R&D-scale procurement.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 948291-90-5
Cat. No. B15397576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,6-diethylquinoline
CAS948291-90-5
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC(=C(N=C2C=C1)N)CC
InChIInChI=1S/C13H16N2/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15)
InChIKeyLUCXYZCASIDCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,6-diethylquinoline: Physicochemical & Structural Baseline


2-Amino-3,6-diethylquinoline (IUPAC: 3,6-diethylquinolin-2-amine) is a disubstituted 2-aminoquinoline with a molecular weight of 200.28 g/mol [1]. Its computed XLogP3 of 3.4 indicates significant lipophilicity relative to unsubstituted 2-aminoquinoline (XLogP3 ~1.5) [1]. The topological polar surface area (TPSA) of 38.9 Ų and a single hydrogen bond donor (NH₂) suggest potential for moderate membrane permeability, positioning it as a distinct lipophilic building block for medicinal chemistry applications where balanced solubility and permeability are required [1].

Lipophilic building block for medicinal chemistry workflows requiring balanced solubility and permeability
Suited for CNS lead optimization or intracellular target engagement studies due to moderate TPSA and enhanced XLogP3
Distinct substitution pattern for SAR exploration focusing on conformational flexibility and lipophilicity modulation

2-Amino-3,6-diethylquinoline: Why Generic Substitution Fails


Simple 2-aminoquinoline scaffolds lack the specific 3,6-diethyl substitution pattern, which substantially alters key pharmacokinetic determinants [1]. The 3-ethyl group introduces steric hindrance near the reactive 2-amino position, while the 6-ethyl group modulates the electronic character of the quinoline ring. These effects collectively shift lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility compared to unsubstituted or monomethyl analogs, making direct interchange without re-optimization of biological activity or synthetic routes unreliable [1].

!
Unsubstituted 2-aminoquinoline: lacks 3,6-diethyl groups, producing markedly lower lipophilicity that may shift permeability and target engagement profiles
!
Monomethyl or monoethyl analogs: altered steric and electronic environment near the 2-amino handle can modify metabolic susceptibility and binding kinetics
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Direct replacement without re-optimization: changes in rotatable bonds and hydrogen-bonding capacity may affect SAR outcomes and synthetic route efficiency

2-Amino-3,6-diethylquinoline: Quantitative Comparator Evidence


Lipophilicity Advantage over Unsubstituted 2-Aminoquinoline

2-Amino-3,6-diethylquinoline exhibits a computed XLogP3 value of 3.4 [1], representing a >8-fold increase in predicted partition coefficient compared to 2-aminoquinoline (XLogP3 ~1.5) [1]. This lipophilicity enhancement directly influences passive membrane permeability and tissue distribution, a parameter often correlated with improved cellular uptake in screening assays.

Lipophilicity vs. unsubstituted analog
Class-level inference
Target XLogP3 3.4
2-Aminoquinoline baseline ~1.5
Supports enhanced membrane permeation screening
Computed XLogP3; measured logD may vary. Data to verify
Lipophilicity Drug-likeness Membrane permeability

TPSA Differentiation vs. 2-Amino-6-ethylquinoline

The TPSA of 2-amino-3,6-diethylquinoline is 38.9 Ų [1], compared to 51.0 Ų for 2-amino-6-ethylquinoline [2] (the monomethyl analog). This 12.1 Ų reduction places the diethyl compound below the commonly recognized 90 Ų threshold for blood-brain barrier penetration, but also below the 60 Ų oral absorption ceiling. The lower TPSA suggests a reduced capacity for aqueous H-bond interactions, which may enhance passive permeability across lipid bilayers while requiring careful solubility management.

TPSA differentiation vs. monoethyl analog
Cross-study comparable
38.9 Ų
Context for CNS permeability optimization
12.1 Ų lower than 2-amino-6-ethylquinoline. Solubility review required
Polar Surface Area Blood–brain barrier Permeability

Rotatable Bonds vs. 2-Aminoquinoline

2-Amino-3,6-diethylquinoline possesses 2 rotatable bonds (both ethyl side chains) [1], compared to 0 rotatable bonds for the unsubstituted 2-aminoquinoline core [1]. This additional flexibility can impact binding kinetics to biological targets, as two extra rotors increase the conformational entropy penalty upon binding, potentially improving selectivity for targets that can accommodate the more flexible ligand.

Rotatable bonds vs. core scaffold
Class-level inference
Target rotatable bonds 2
2-Aminoquinoline baseline 0
May support selectivity-oriented SAR exploration
Conformational entropy effects are target-dependent
Rotatable bonds Conformational flexibility Drug-likeness

2-Amino-3,6-diethylquinoline: Key Application Scenarios


CNS Lead Optimization: Balanced Lipophilicity & TPSA

The XLogP3 of 3.4 and TPSA of 38.9 Ų [1] make this compound a compelling starting point for CNS-targeted programs. Its computed properties align well with known CNS drug parameters, offering a differentiated profile compared to the more polar 2-amino-6-ethyl analog (TPSA 51.0 Ų) [2]. Procurement for CNS lead generation can leverage this inherent physicochemical advantage to reduce the number of synthetic iterations needed to achieve brain penetration.

Lipophilic Quinoline Libraries for Antimicrobial/Anticancer Screening

The enhanced lipophilicity (ΔlogP = 1.9 vs. 2-aminoquinoline) [1] positions 2-amino-3,6-diethylquinoline as a key intermediate for constructing compound libraries targeting intracellular pathogens or cancer cells. The 3,6-diethyl substitution pattern offers a distinct steric and electronic environment around the 2-amino handle, enabling the generation of analogs with potentially improved cellular accumulation.

SAR Studies: Rotatable Bonds & Target Selectivity

The presence of two ethyl rotors (vs. zero in 2-aminoquinoline) [1] provides a valuable tool for probing the impact of conformational flexibility on target binding. Researchers can use this compound to explore how incremental rotor addition influences entropy-enthalpy compensation in protein-ligand interactions, aiding the rational design of selective inhibitors.

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced lipophilicity and TPSA
Permeability and brain exposure endpoints
Lipophilic compound libraries
Enhanced logP vs. unsubstituted analogs
Cellular accumulation and intracellular target engagement
Conformational SAR studies
Two ethyl rotors for flexibility probing
Entropy-enthalpy compensation and binding selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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